2-Isocyanato-5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazole
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Overview
Description
2-Isocyanato-5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazole is an organic compound with a unique structure that includes an isocyanate group, a thiadiazole ring, and a methylphenoxy moiety.
Preparation Methods
The synthesis of 2-Isocyanato-5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazole typically involves the reaction of 5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazole with phosgene or a similar isocyanate-generating reagent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired isocyanate group . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity while minimizing the formation of by-products.
Chemical Reactions Analysis
2-Isocyanato-5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in cycloaddition reactions, forming heterocyclic compounds.
Polymerization: The isocyanate group can react with polyols to form polyurethanes, which are valuable in the production of foams and coatings.
Common reagents used in these reactions include amines, alcohols, and polyols, with reaction conditions typically involving mild temperatures and the presence of catalysts to enhance reaction rates. Major products formed from these reactions include ureas, carbamates, and polyurethanes.
Scientific Research Applications
2-Isocyanato-5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s reactivity with nucleophiles makes it useful in bioconjugation techniques, where it can be used to modify proteins and other biomolecules.
Industry: Used in the production of polyurethanes, which are essential in manufacturing foams, adhesives, and coatings
Mechanism of Action
The mechanism of action of 2-Isocyanato-5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazole involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the formation of stable urea or carbamate linkages. These interactions can alter the function of the target molecules, making the compound useful in various applications, including drug development and material science .
Comparison with Similar Compounds
Similar compounds to 2-Isocyanato-5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazole include:
4-Methoxyphenyl isocyanate: Similar in structure but lacks the thiadiazole ring, making it less versatile in certain applications.
Methyl isocyanate: A simpler isocyanate compound used in the production of pesticides and polymers, but with higher toxicity.
2-Methoxy-5-methylphenyl isocyanate: Similar in structure but with different substituents, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its combination of the isocyanate group with the thiadiazole ring and methylphenoxy moiety, providing a versatile platform for various chemical reactions and applications.
Properties
CAS No. |
918435-37-7 |
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Molecular Formula |
C11H9N3O2S |
Molecular Weight |
247.28 g/mol |
IUPAC Name |
2-isocyanato-5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C11H9N3O2S/c1-8-2-4-9(5-3-8)16-6-10-13-14-11(17-10)12-7-15/h2-5H,6H2,1H3 |
InChI Key |
MXVOYIRGGROSSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NN=C(S2)N=C=O |
Origin of Product |
United States |
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